Cas no 59027-83-7 (4-(5-Chloropyridin-2-yl)morpholine)
4-(5-Chloropyridin-2-yl)morpholine Chemical and Physical Properties
Names and Identifiers
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- 4-(5-chloropyridin-2-yl)morpholine
- 4-(5-Chloropyridin-2-yl)morpholine
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- Inchi: 1S/C9H11ClN2O/c10-8-1-2-9(11-7-8)12-3-5-13-6-4-12/h1-2,7H,3-6H2
- InChI Key: YRMQAIZYTSLWPS-UHFFFAOYSA-N
- SMILES: ClC1=CN=C(C=C1)N1CCOCC1
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 162
- Topological Polar Surface Area: 25.4
4-(5-Chloropyridin-2-yl)morpholine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM366535-1g |
4-(5-Chloropyridin-2-yl)morpholine |
59027-83-7 | 95% | 1g |
$315 | 2023-01-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1738736-1g |
4-(5-Chloropyridin-2-yl)morpholine |
59027-83-7 | 98% | 1g |
¥2910.00 | 2024-05-07 | |
| Crysdot LLC | CD11098759-1g |
4-(5-Chloropyridin-2-yl)morpholine |
59027-83-7 | 97% | 1g |
$311 | 2024-07-18 |
4-(5-Chloropyridin-2-yl)morpholine Related Literature
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
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Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
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Juan J. Sánchez,Miguel López-Haro,Juan C. Hernández-Garrido,Ginesa Blanco,Miguel A. Cauqui,José M. Rodríguez-Izquierdo,José A. Pérez-Omil,José J. Calvino,María P. Yeste J. Mater. Chem. A, 2019,7, 8993-9003
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
Additional information on 4-(5-Chloropyridin-2-yl)morpholine
Introduction to 4-(5-Chloropyridin-2-yl)morpholine (CAS No. 59027-83-7)
4-(5-Chloropyridin-2-yl)morpholine, identified by its CAS number 59027-83-7, is a significant compound in the field of pharmaceutical chemistry. This compound belongs to the class of morpholine derivatives, which have garnered considerable attention due to their diverse biological activities and potential applications in drug development. The structural motif of this molecule, featuring a morpholine ring fused with a chlorinated pyridine ring, makes it a versatile scaffold for medicinal chemists exploring novel therapeutic agents.
The 5-Chloropyridin-2-yl moiety in the molecular structure is particularly noteworthy, as it introduces a region of electron-withdrawing character and reactivity that can be exploited in various chemical transformations. This feature has been leveraged in the synthesis of more complex molecules, including potential drug candidates. The chloropyridine segment is known for its ability to participate in hydrogen bonding interactions and metal coordination, which can be pivotal in designing molecules with enhanced binding affinity and selectivity.
In recent years, there has been a surge in research focusing on morpholine derivatives due to their reported pharmacological properties. These compounds have shown promise in various therapeutic areas, including antiviral, antibacterial, and anti-inflammatory applications. The introduction of the chloro substituent at the 5-position of the pyridine ring further enhances the pharmacological profile of 4-(5-Chloropyridin-2-yl)morpholine, making it an attractive candidate for further investigation.
One of the most compelling aspects of 4-(5-Chloropyridin-2-yl)morpholine is its role as a key intermediate in the synthesis of more complex pharmacophores. Researchers have utilized this compound to develop novel inhibitors targeting specific enzymes and receptors involved in various disease pathways. For instance, studies have demonstrated its utility in generating potent inhibitors of kinases and other enzymes relevant to cancer therapy. The ability to modify the morpholine core while retaining the chloropyridine moiety allows for fine-tuning of biological activity, making it a valuable building block in medicinal chemistry.
The synthesis of 4-(5-Chloropyridin-2-yl)morpholine typically involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Common synthetic routes include nucleophilic substitution reactions, cyclization processes, and functional group transformations. Advanced techniques such as palladium-catalyzed cross-coupling reactions have also been employed to construct the desired molecular framework efficiently. The availability of reliable synthetic methodologies has facilitated its widespread use in both academic and industrial research settings.
Recent advancements in computational chemistry have further accelerated the development of 4-(5-Chloropyridin-2-yl)morpholine-based drug candidates. Molecular modeling studies have provided insights into how modifications to the morpholine ring and chloropyridine segment can influence binding affinity and selectivity. These computational approaches complement traditional experimental methods, enabling researchers to design more effective molecules with fewer experimental trials.
The biological activity of 4-(5-Chloropyridin-2-yl)morpholine has been extensively studied in various preclinical models. Initial investigations have highlighted its potential as an antiviral agent, with preliminary data suggesting efficacy against certain viral strains. Additionally, its anti-inflammatory properties have been explored, indicating its potential utility in treating chronic inflammatory conditions. These findings underscore the importance of this compound as a lead molecule for further therapeutic development.
The pharmacokinetic profile of 4-(5-Chloropyridin-2-yl)morpholine is another critical aspect that has been examined. Studies have assessed its absorption, distribution, metabolism, and excretion (ADME) properties to evaluate its suitability for clinical translation. Positive findings in these areas would reinforce its potential as a viable drug candidate. Furthermore, efforts are underway to optimize its pharmacokinetic characteristics through structural modifications aimed at improving bioavailability and reducing toxicity.
In conclusion, 4-(5-Chloropyridin-2-yl)morpholine (CAS No. 59027-83-7) represents a promising compound with significant potential in pharmaceutical research. Its unique structural features and reported biological activities make it an attractive scaffold for developing novel therapeutic agents. As research continues to uncover new applications and synthetic strategies for this molecule, it is likely to remain a cornerstone in the quest for innovative treatments across multiple disease indications.
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